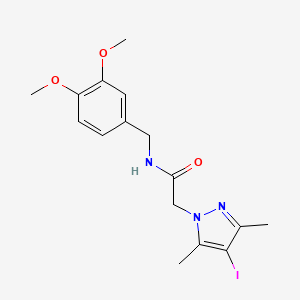
N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as DIPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DIPA is a pyrazole-based compound that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has also been shown to inhibit the activity of various kinases, including mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K), which are involved in various signaling pathways.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to inhibit the production of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to have antiviral effects against various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments, including its ability to target specific cells and tissues, its anti-inflammatory, anti-cancer, and anti-viral properties, and its potential as a drug delivery system. However, N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. One potential direction is the optimization of the synthesis method to yield higher purity and higher yield. Another potential direction is the further study of the mechanism of action of N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, including the identification of its molecular targets. Additionally, future studies could focus on the potential applications of N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in the treatment of specific diseases, such as cancer and viral infections. Finally, future studies could investigate the potential of N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide as a drug delivery system for targeted therapies.
Conclusion:
In conclusion, N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, or N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, is a pyrazole-based compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases. While N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments, it also has some limitations, and there are several future directions for its study.
Méthodes De Synthèse
N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can be synthesized through various methods, including the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with N-(3,4-dimethoxybenzyl)acetamide in the presence of a coupling agent, or the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with N-(3,4-dimethoxybenzyl)amine in the presence of an activating agent. The synthesis of N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been studied extensively in scientific research due to its potential applications in the field of medicine. N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been studied as a potential treatment for various diseases, including cancer, viral infections, and inflammation. N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has also been studied as a potential drug delivery system due to its ability to target specific cells and tissues.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20IN3O3/c1-10-16(17)11(2)20(19-10)9-15(21)18-8-12-5-6-13(22-3)14(7-12)23-4/h5-7H,8-9H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVCDZNPSFVAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC(=C(C=C2)OC)OC)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6140809.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B6140814.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B6140819.png)
![N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6140824.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6140827.png)
![4-{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6140831.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6140837.png)
![methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B6140844.png)
![6-amino-2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6140847.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6140854.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6140872.png)


![7-(3,4-difluorobenzyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140898.png)